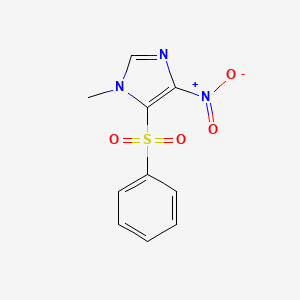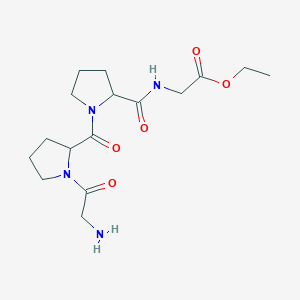
4-acetylphenyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetylphenyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties
Vorbereitungsmethoden
The synthesis of 4-acetylphenyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring through cyclization reactions. One common method involves the reaction of 4-acetylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like piperidine or sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
4-acetylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-acetylphenyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-acetylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
4-acetylphenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Benzopyrans: These compounds share a similar structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C18H14O4 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(4-acetylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14O4/c1-12(19)13-6-8-16(9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10H,11H2,1H3 |
InChI-Schlüssel |
PXRQIVPIGYMVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


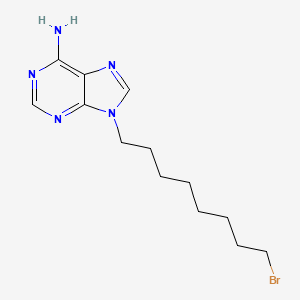


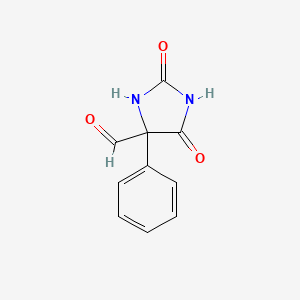
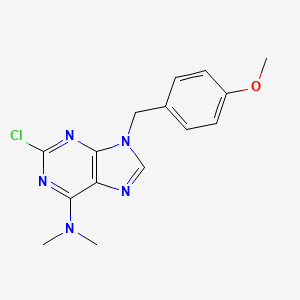
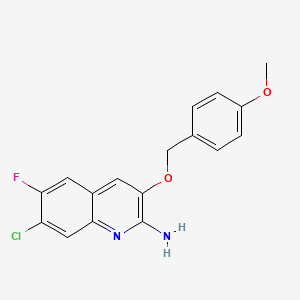

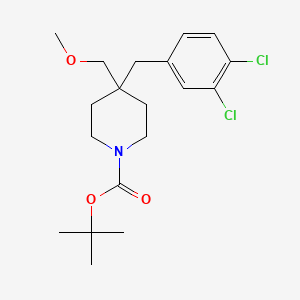
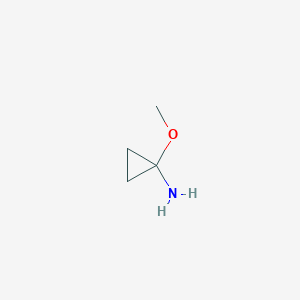
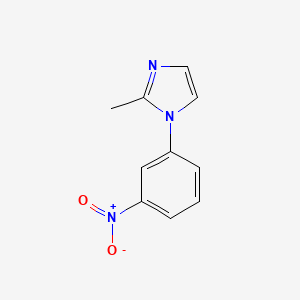
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

